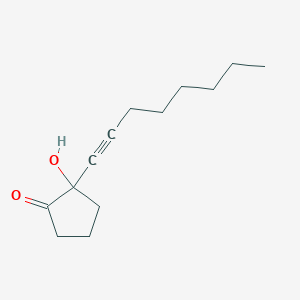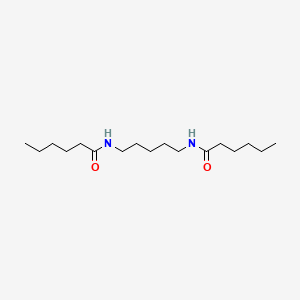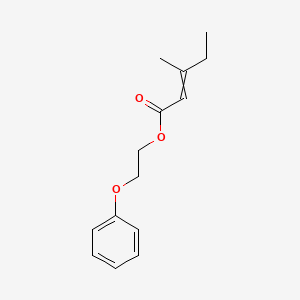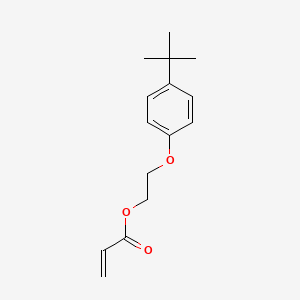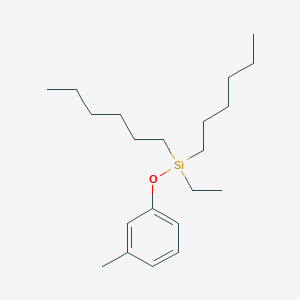
Ethyl(dihexyl)(3-methylphenoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(dihexyl)(3-methylphenoxy)silane is an organosilicon compound with the chemical formula C21H38OSi . This compound is characterized by its unique structure, which includes an ethyl group, two dihexyl groups, and a 3-methylphenoxy group attached to a silicon atom. Organosilicon compounds like this compound are known for their diverse applications in various fields due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(dihexyl)(3-methylphenoxy)silane can be achieved through several methods. One common approach is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically requires a catalyst, such as platinum or rhodium complexes, to proceed efficiently .
Another method involves the reaction of a chlorosilane with an alcohol or phenol in the presence of a base. For example, the reaction of chlorodihexylsilane with 3-methylphenol in the presence of a base like sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, using advanced catalysts and reaction conditions. The choice of catalyst and reaction parameters can significantly impact the efficiency and cost-effectiveness of the production process .
化学反応の分析
Types of Reactions
Ethyl(dihexyl)(3-methylphenoxy)silane undergoes various chemical reactions, including:
Oxidation: The silicon atom in the compound can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a hydride donor in reduction reactions.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Reduced silicon-containing compounds.
Substitution: Various substituted organosilicon compounds.
科学的研究の応用
Ethyl(dihexyl)(3-methylphenoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives.
作用機序
The mechanism of action of Ethyl(dihexyl)(3-methylphenoxy)silane involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen and fluorine, making it a useful reagent in various chemical reactions. The compound can also act as a hydride donor, facilitating reduction reactions .
類似化合物との比較
Similar Compounds
Diphenylsilane: Contains two phenyl groups attached to a silicon atom.
Triphenylsilane: Contains three phenyl groups attached to a silicon atom.
Chlorodihexylsilane: Contains two hexyl groups and a chlorine atom attached to a silicon atom.
Uniqueness
Ethyl(dihexyl)(3-methylphenoxy)silane is unique due to its combination of ethyl, dihexyl, and 3-methylphenoxy groups. This unique structure imparts specific chemical properties, making it suitable for specialized applications in various fields .
特性
CAS番号 |
59280-34-1 |
|---|---|
分子式 |
C21H38OSi |
分子量 |
334.6 g/mol |
IUPAC名 |
ethyl-dihexyl-(3-methylphenoxy)silane |
InChI |
InChI=1S/C21H38OSi/c1-5-8-10-12-17-23(7-3,18-13-11-9-6-2)22-21-16-14-15-20(4)19-21/h14-16,19H,5-13,17-18H2,1-4H3 |
InChIキー |
TXDJQKYZSGVYGS-UHFFFAOYSA-N |
正規SMILES |
CCCCCC[Si](CC)(CCCCCC)OC1=CC=CC(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


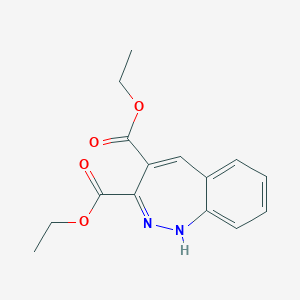
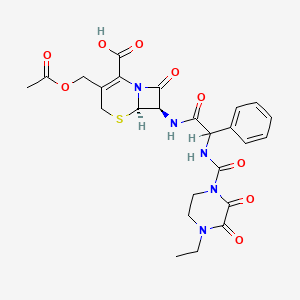
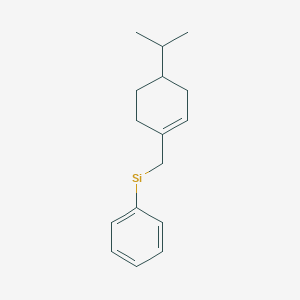
![4-[(E)-Phenyldiazenyl]-9H-carbazole](/img/structure/B14613590.png)
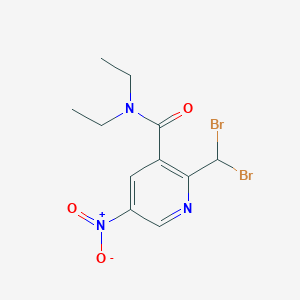
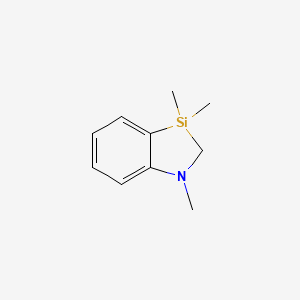
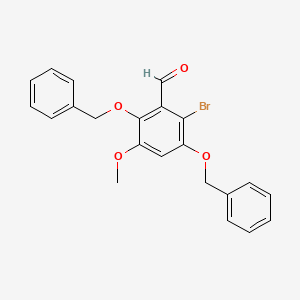
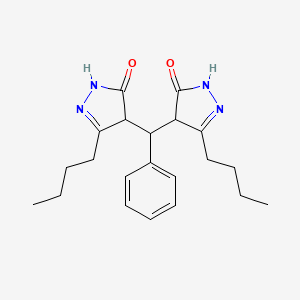
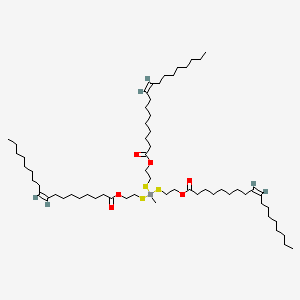
![2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one](/img/structure/B14613618.png)
